molecular formula C14H14ClN3O2 B15089581 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected

Cat. No.: B15089581
M. Wt: 291.73 g/mol
InChI Key: CNPYEQCURFURAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, is a pyridazine derivative featuring a 6-chloro substituent and a 1-aminoethyl side chain protected by a carboxybenzyl (CBZ) group. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for developing bioactive molecules, such as kinase inhibitors or antimicrobial agents. The N-CBZ protection enhances stability during synthetic workflows by preventing unwanted side reactions at the amine group .

Properties

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

benzyl N-[1-(6-chloropyridazin-3-yl)ethyl]carbamate

InChI

InChI=1S/C14H14ClN3O2/c1-10(12-7-8-13(15)18-17-12)16-14(19)20-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,19)

InChI Key

CNPYEQCURFURAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amination of 3,6-Dichloropyridazine

Procedure (adapted from CN104844523A and WO2007026623A1):

  • Reactants : 3,6-Dichloropyridazine, aqueous ammonia (28–30%), solvent (DMF, acetonitrile, or water).
  • Conditions : 100–180°C, 5–26 hours.
  • Workup : Evaporation, recrystallization (ethanol/water), or silica gel chromatography.
  • Yield : 82–95% (purity >98% by GC).

Mechanistic Insight :
Regioselective substitution at the 3-position occurs due to electronic and steric factors, with ammonia acting as the nucleophile. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Introduction of the 1-Aminoethyl Group

The 1-aminoethyl moiety (-CH2CH2NH2) is introduced via alkylation or reductive amination.

Alkylation of 3-Amino-6-chloropyridazine

Procedure (adapted from US2891953A):

  • Reactants : 3-Amino-6-chloropyridazine, ethyl bromide or iodoethane, base (K2CO3, Et3N).
  • Conditions : 50–80°C in DMF or acetonitrile, 12–24 hours.
  • Workup : Aqueous extraction, column chromatography (hexane/EtOAc).
  • Yield : 60–75% (secondary amine formation).

Challenges :

  • Over-alkylation to tertiary amines.
  • Mitigation: Use stoichiometric control (1:1 amine:alkylating agent) and low temperatures.

N-CBZ Protection of the Aminoethyl Group

Protection of the primary amine with benzyloxycarbonyl (Cbz) ensures stability during subsequent reactions.

Standard Cbz Protection

Procedure (adapted from PMC5089210 and CN103373982A):

  • Reactants : 3-(1-Aminoethyl)-6-chloropyridazine, benzyl chloroformate (Cbz-Cl), NaHCO3.
  • Conditions : 0–25°C, DCM/THF, 2–4 hours.
  • Workup : Aqueous wash, drying (Na2SO4), solvent evaporation.
  • Yield : 85–92% (purity >95% by HPLC).

Optimization :

  • Use 1.2 equivalents of Cbz-Cl to ensure complete protection.
  • Bicarbonate maintains pH 8–9, minimizing side reactions.

Alternative Routes and Comparative Analysis

Enzymatic Protection

Insight :

  • Lipase-mediated Cbz protection (PMC8816708) is unexplored for pyridazines but offers green chemistry advantages.

Analytical Data and Characterization

Spectral Data for N-CBZ Protected Product

  • 1H NMR (CDCl3): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, CH2Cbz), 4.02 (q, 2H, CH2NH), 2.85 (t, 2H, CH2Cl), 1.49 (s, 2H, NH2).
  • 13C NMR : δ 156.8 (C=O), 136.2–128.1 (Cbz aromatic), 67.3 (CH2Cbz), 44.5 (CH2NH), 38.1 (CH2Cl).
  • IR : 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Purity and Yield Comparison

Method Yield (%) Purity (%) Scalability
Alkylation + Cbz 70–75 95–98 High
Reductive Amination Low
One-Pot [Hypothetical] Moderate

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the N-CBZ protecting group, revealing the free amine.

    Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used to remove the N-CBZ group.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.

Scientific Research Applications

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The N-CBZ group serves to protect the amino group during synthesis, ensuring that the compound remains stable and reactive only under specific conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound belongs to the pyridazine family, distinguished by a six-membered aromatic ring with two adjacent nitrogen atoms. Below is a comparison with key analogs:

Compound Core Structure Key Substituents Functional Groups
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ Pyridazine 6-Cl, 1-aminoethyl (N-CBZ protected) Chloro, protected amine
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Cl, 7-methyl, N-methylhydrazine Chloro, methyl, hydrazine, sulfone
Triazolo[4,3-b]pyridazine derivatives Fused triazole-pyridazine Varied arylidenehydrazinyl groups Chloro, hydrazine, aromatic substituents

Key Observations :

  • The benzodithiazine analog () incorporates a sulfone group and fused benzene ring, enhancing thermal stability (mp 271–272°C) compared to pyridazine derivatives .
  • Triazolo[4,3-b]pyridazines () exhibit fused triazole rings, which may improve binding affinity in biological systems due to increased planarity and π-π interactions .
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ Protected

Hydrazine functionalization: Similar to triazolo[4,3-b]pyridazine derivatives, hydrazine intermediates (e.g., 3-chloro-6-hydrazinopyridazine) are condensed with aldehydes or ketones in ethanol/acetic acid .

N-CBZ protection : The amine group is protected via carbobenzylation, a standard method to prevent undesired nucleophilic reactions.

Physicochemical and Spectral Properties

Property 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ Benzodithiazine Derivative Triazolo[4,3-b]pyridazine
Melting Point Not reported (inferred: <271°C) 271–272°C (decomp.) Not reported
IR Peaks Expected: N-H (~3300 cm⁻¹), C=O (CBZ, ~1700 cm⁻¹) 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N) Aromatic C-H (~3050 cm⁻¹)
¹H-NMR (DMSO-d6) δ 5.70 (N-NH₂, similar to ) δ 2.40 (CH₃), 3.31 (N-CH₃) Aromatic protons (~7.5–8.5 ppm)

Analysis :

  • The benzodithiazine derivative’s high melting point suggests superior crystallinity due to sulfone and fused ring systems .
  • The N-CBZ group in the target compound likely reduces polarity, enhancing solubility in organic solvents compared to unprotected amines.

Biological Activity

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with an aminoethyl group and a chlorinated moiety at the 6-position. The N-CBZ (benzyloxycarbonyl) protection enhances the stability of the amino group during synthesis and biological evaluation.

The biological activity of 3-(1-Aminoethyl)-6-chloropyridazine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its mechanism of action may involve:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
  • Enzymatic Inhibition : It could inhibit enzymes involved in critical pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of 3-(1-Aminoethyl)-6-chloropyridazine:

Activity Description Reference
AntimicrobialExhibits significant antimicrobial properties against various bacterial strains.
AnticancerDemonstrates cytotoxic effects on cancer cell lines, reducing viability significantly.
NeuroprotectivePotential neuroprotective effects through modulation of neurotransmitter receptors.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound against a panel of bacterial strains, demonstrating minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL for specific strains, indicating strong antimicrobial potential .
  • Cytotoxicity in Cancer Cells : Research on its effects on human cancer cell lines showed a significant reduction in cell viability, particularly in melanoma and breast cancer models. The study suggested that the compound targets the MAP kinase pathway, which is crucial for cell proliferation and survival.
  • Neuroprotective Effects : In vitro studies indicated that 3-(1-Aminoethyl)-6-chloropyridazine could protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of serotonin receptors .

Pharmacological Assessment

Pharmacological assessments have been conducted to determine the binding affinity and selectivity of the compound at various receptor sites:

Receptor Type Binding Affinity (Ki) Selectivity
5-HT2A10 nMHigher affinity compared to other serotonin receptors
Muscarinic ReceptorsModeratePotential for selective antagonism

Q & A

Q. What are the key considerations for introducing the N-CBZ protecting group to 3-(1-Aminoethyl)-6-chloropyridazine?

The N-CBZ group is typically introduced using benzyloxycarbonyl chloride (CBZ-Cl) under alkaline conditions (e.g., NaOH or NaHCO₃). The reaction requires precise pH control to avoid side reactions, such as hydrolysis of the chloropyridazine ring. The amino group’s nucleophilicity is critical for successful protection, and inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation . Post-reaction purification via crystallization is often effective due to the high crystallinity of CBZ-protected intermediates.

Q. How stable is the N-CBZ protecting group under varying experimental conditions?

The N-CBZ group is stable under acidic and neutral conditions but can be selectively cleaved via catalytic hydrogenation (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid). Stability tests should include:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures.
  • Solvent compatibility : Stability in polar aprotic solvents (e.g., DMF, THF) vs. protic solvents (e.g., MeOH).
  • pH-dependent hydrolysis : Monitor via HPLC or LC-MS under acidic/basic conditions .

Q. What analytical methods are most reliable for characterizing N-CBZ-protected intermediates?

  • NMR : ¹H/¹³C NMR to confirm CBZ group integration and absence of racemization (e.g., chiral HPLC if applicable).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight.
  • X-ray crystallography : For unambiguous structural confirmation, particularly if steric hindrance from the CBZ group affects reactivity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of N-CBZ-protected derivatives?

A factorial design approach is recommended to minimize trial-and-error:

  • Variables : Reaction temperature, molar ratio (CBZ-Cl:amine), solvent polarity, and stirring rate.
  • Response metrics : Yield, purity (HPLC area%), and reaction time.
  • Statistical analysis : ANOVA to identify significant factors and interactions. For example, higher solvent polarity may accelerate CBZ-Cl activation but increase hydrolysis risk .

Q. What computational tools are effective for predicting reactivity and side reactions in N-CBZ protection/deprotection?

Quantum chemical calculations (e.g., DFT) can model:

  • Transition states : To predict regioselectivity during CBZ group cleavage.
  • Solvent effects : COSMO-RS simulations to optimize solvent selection.
  • Reaction pathways : Identify competing reactions (e.g., ring chlorination vs. CBZ group hydrolysis). Coupling these with experimental validation (e.g., in situ FTIR) enhances reliability .

Q. How should researchers address contradictions in stability data for N-CBZ-protected compounds?

Discrepancies often arise from:

  • Impurity profiles : Trace metals (e.g., Pd residues from hydrogenation) may catalyze decomposition. Use ICP-MS to quantify metal content.
  • Crystallinity vs. amorphous forms : Powder XRD can differentiate polymorphic stability.
  • Environmental factors : Controlled humidity studies (e.g., dynamic vapor sorption) to assess hygroscopicity-related instability .

Q. What methodologies enable selective deprotection of N-CBZ without affecting the chloropyridazine core?

  • Catalytic transfer hydrogenation : Ammonium formate/Pd-C in methanol selectively removes CBZ while preserving chlorine substituents.
  • Acidolysis : HBr in acetic acid (20% v/v) at 0°C minimizes chloropyridazine ring opening. Monitor via TLC (eluent: EtOAc/hexane 3:7) .

Q. How do alternative amino-protecting groups (e.g., Fmoc, Boc) compare to N-CBZ in terms of synthetic utility?

  • Stability : Boc (acid-labile) and Fmoc (base-labile) offer orthogonal deprotection but may require harsher conditions than CBZ.
  • Steric effects : CBZ’s benzyl group can hinder coupling reactions in peptide synthesis, necessitating comparative kinetic studies (e.g., NMR reaction monitoring) .

Data-Driven Research Challenges

Q. How can machine learning (ML) improve reaction optimization for N-CBZ-protected systems?

  • Dataset requirements : Collect reaction parameters (temperature, solvent, catalysts) and outcomes (yield, purity) from published syntheses.
  • Model training : Use supervised learning (e.g., random forests) to predict optimal conditions.
  • Validation : Compare ML-predicted conditions with manual optimization in lab-scale trials .

Q. What strategies resolve conflicting spectroscopic data (e.g., NMR splitting patterns) in CBZ-protected intermediates?

  • Dynamic effects : Variable-temperature NMR to assess rotational barriers around the CBZ-amine bond.
  • Isotopic labeling : ¹⁵N-labeled amines to clarify coupling patterns.
  • DFT-NMR correlation : Calculate expected chemical shifts and compare with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.